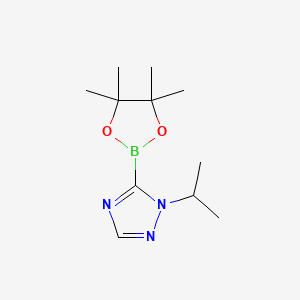
5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid is a fluorinated organic compound that features a pyridine ring substituted with a trifluoroethyl group and a carboxylic acid group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a trifluoroethylating agent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Applications De Recherche Scientifique
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets through the trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in applications where specific interactions with biological or chemical targets are required .
Propriétés
Numéro CAS |
2913278-65-4 |
|---|---|
Formule moléculaire |
C8H6F3NO2 |
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-8(10,11)6-1-5(7(13)14)2-12-3-6/h1-3H,4H2,(H,13,14) |
Clé InChI |
FRDGLDLMLSFQAO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(CF)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)






![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)


![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)


